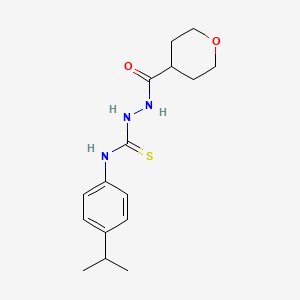

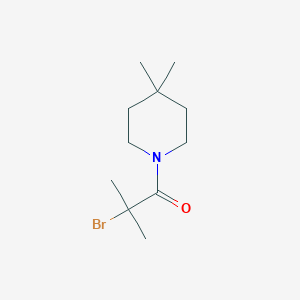

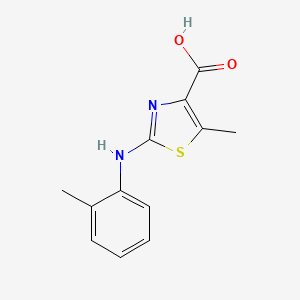

![molecular formula C39H49N5O9S B1408487 (S)-Fmoc-2-氨基-5-[(N'-Pbf-N''-Boc-氨基)-胍基]-戊酸 CAS No. 1060769-54-1](/img/structure/B1408487.png)

(S)-Fmoc-2-氨基-5-[(N'-Pbf-N''-Boc-氨基)-胍基]-戊酸

描述

“(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” is a complex molecule that involves the use of protective groups in its structure. These protective groups, Fmoc (9-fluorenylmethyl carbamate) and t-Boc (Di-tert-butyl dicarbonate), are commonly used in solid-phase peptide synthesis . The Fmoc group is preferred for most contemporary solid and solution phase peptide synthetic processes as it has been shown to be more reliable and produce higher quality peptides than Boc chemistry .

Molecular Structure Analysis

The molecular structure of “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” involves the use of Fmoc and Boc protective groups. Both Fmoc- and Boc-protected amino acids have a carbamate moiety attached to the -C . The Fmoc group is cleaved under very mild basic conditions (e.g. piperidine), but stable under acidic conditions .Chemical Reactions Analysis

During peptide synthesis, the activation of the protected amino acid by the coupling reagent generates a racemizable intermediate during peptide bond formation and thus leads to -C racemic products that are hard to remove . In addition, Boc and Fmoc are removed by treatment with a strong acid (trifluoroacetic acid [TFA]) or base (piperidine), respectively, and these harsh deprotection conditions lead to undesirable side reactions, such as aspartimide and piperidide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” are largely determined by the protective groups used in its structure. The Fmoc group is stable under acidic conditions but is cleaved under very mild basic conditions .科学研究应用

Peptide Synthesis

- Application : “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” is used as a building block in peptide synthesis . It provides protection to specific functional groups while allowing for efficient peptide bond formation .

- Method : The Fmoc group is used for protection of the alpha amino group in most contemporary solid and solution phase peptide synthetic processes . After base treatment, the nascent peptide is typically washed and then a mixture including an activated amino acid and coupling co-reagents is placed in contact with the nascent peptide to couple the next amino acid .

- Results : The use of Fmoc chemistry for protection of the alpha amino group has been shown to be more reliable and produce higher quality peptides than Boc chemistry .

Diversity-oriented Synthesis of Peptide-boronic Acids

- Application : “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” can be used in the diversity-oriented synthesis of peptide-boronic acids (PBAs) . PBAs are used as protease inhibitors and as covalent ligands in structural biology .

- Method : The strategy involves the conversion of 20 Fmoc-protected natural amino acids with orthogonal side-chain protection into their corresponding boron analogues in three simple steps . Subsequent immobilisation on commercially available 1-glycerol polystyrene resin and on-resin transformations yield a diversity of sequences in high purity .

- Results : This strategy eliminates various synthetic obstacles such as multi-step routes, low yields, and inseparable impurities . It has great potential to be implemented in automated combinatorial approaches by markedly facilitating the access to a variety of PBAs .

Suppression of Alpha-Carbon Racemization in Peptide Synthesis

- Application : This compound can be used in peptide synthesis to suppress alpha-carbon racemization .

- Results : The use of this compound in peptide synthesis can help to prevent the racemization of the alpha-carbon, which can improve the efficiency and accuracy of peptide synthesis .

Creation of Hybrid Molecules

- Application : “(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid” can be used in the creation of hybrid molecules with significant potential in various scientific disciplines .

- Method : The method involves the coupling of amino acids or other building blocks with a-aminoboronates .

- Results : This method allows for the creation of a variety of hybrid molecules, which can have a wide range of applications in medicinal chemistry, structural biology, and materials science .

Synthesis of Peptide-Boronic Acids

- Application : This compound can be used in the diversity-oriented synthesis of peptide-boronic acids (PBAs) . PBAs are used as protease inhibitors and as covalent ligands in structural biology .

- Method : The strategy involves the conversion of 20 Fmoc-protected natural amino acids with orthogonal side-chain protection into their corresponding boron analogues in three simple steps . Subsequent immobilisation on commercially available 1-glycerol polystyrene resin and on-resin transformations yield a diversity of sequences in high purity .

- Results : This strategy eliminates various synthetic obstacles such as multi-step routes, low yields, and inseparable impurities . It has great potential to be implemented in automated combinatorial approaches by markedly facilitating the access to a variety of PBAs .

Suppression of Alpha-Carbon Racemization in Peptide Synthesis

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49N5O9S/c1-22-23(2)33(24(3)29-20-39(7,8)52-32(22)29)54(49,50)44-35(42-43-37(48)53-38(4,5)6)40-19-13-18-31(34(45)46)41-36(47)51-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,41,47)(H,43,48)(H,45,46)(H2,40,42,44)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAUAPOUIRNJTN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

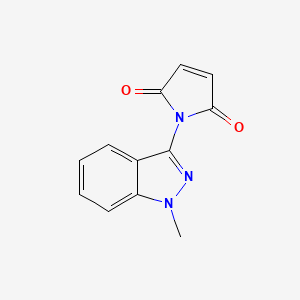

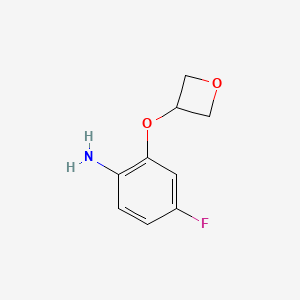

![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)

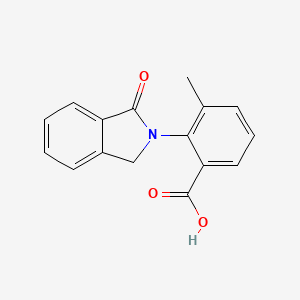

![N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1408415.png)

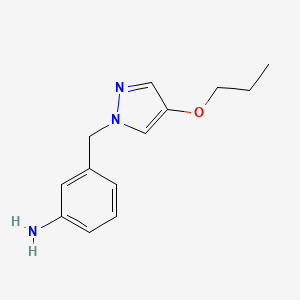

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1408426.png)